2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Description
2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzoylindoles. This compound contains an indole moiety attached to a benzoyl group through an acyl linkage. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-benzoyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H22N2O3/c1-30-19-11-12-23-22(15-19)18(16-27-23)13-14-26-25(29)21-10-6-5-9-20(21)24(28)17-7-3-2-4-8-17/h2-12,15-16,27H,13-14H2,1H3,(H,26,29) |
InChI Key |
HQASKDOLIHZITL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and benzoyl chloride.
Reaction Conditions: The 5-methoxyindole is reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzoylindole intermediate.
Chemical Reactions Analysis
2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and viral infections.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors or enzymes involved in various biological processes.
Comparison with Similar Compounds
2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other similar compounds such as:
Indole-3-acetic acid: This compound is a plant hormone with an indole moiety, but it has different biological activities and applications.
Benzoylindoles: Other benzoylindole derivatives with varying substituents on the indole ring exhibit different biological properties.
Biological Activity
The compound 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic derivative of indole, which has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 232.28 g/mol
- CAS Number : 73-31-4
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have shown that indole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anticancer Effects : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Neuroprotective Properties : Some derivatives have been recognized for their ability to interact with melatonin receptors, potentially offering neuroprotection and benefits in treating neurodegenerative diseases .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound and its analogs:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells with an IC₅₀ value of approximately 225 µM, indicating its potential as a chemotherapeutic agent .
- Mechanistic Studies : A study focused on the compound's ability to induce autophagy and apoptosis in cancer cells through lysosomal targeting, revealing a dual mechanism that enhances its anticancer properties .
- Antibacterial Testing : The compound was tested against multiple bacterial strains, showing inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
